1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine
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Overview
Description
1-(7-Oxabicyclo[221]heptan-2-yl)-2,2,2-trifluoroethan-1-amine is a compound that features a unique bicyclic structure with an oxygen bridge and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with altered functional groups, such as alcohols, ketones, and substituted amines. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with similar bicyclic structure but without the trifluoromethyl group.
1,4-Epoxycyclohexane: Another bicyclic ether with a different ring size and substitution pattern.
7-Oxabicyclo[2.2.1]heptene sulfonamides: Compounds with sulfonamide groups that exhibit different biological activities.
Uniqueness
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various scientific research applications.
Biological Activity
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-amine is a compound with unique structural properties that contribute to its biological activity. This article provides a detailed examination of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a trifluoroethyl amine moiety. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and biological activity. The molecular formula is C10H14F3N with a molecular weight of approximately 215.22 g/mol.
Biological Activity
Pharmacodynamics:
Research indicates that compounds with similar bicyclic structures often exhibit significant interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance the binding affinity of drugs to their targets due to increased hydrophobic interactions.
Mechanism of Action:
The mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with neurotransmitter receptors could lead to altered signaling pathways.
Case Studies
-
Zebrafish Model Studies:
A study utilized zebrafish as a model organism to evaluate the developmental effects of similar bicyclic compounds. The results indicated that such compounds could influence gene expression related to neurodevelopment and organogenesis, suggesting potential applications in developmental biology and toxicology . -
Synthetic Pathways:
The synthesis of the compound often involves multi-step reactions starting from simpler precursors through methods such as Diels-Alder reactions or nucleophilic substitutions . These synthetic routes are critical for producing derivatives that may have enhanced biological properties.
Data Tables
Property | Value |
---|---|
Molecular Formula | C10H14F3N |
Molecular Weight | 215.22 g/mol |
CAS Number | Not Available (Hypothetical) |
Biological Targets | Enzymes, Receptors |
Predicted Biological Activity | Antimicrobial, Neuroprotective |
Properties
Molecular Formula |
C8H12F3NO |
---|---|
Molecular Weight |
195.18 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine |
InChI |
InChI=1S/C8H12F3NO/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-7H,1-3,12H2 |
InChI Key |
HUZDAKURMYBTGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(C(F)(F)F)N |
Origin of Product |
United States |
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